molecular formula C18H19N5O2 B2877001 5-amino-1-benzyl-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899972-67-9

5-amino-1-benzyl-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2877001
CAS No.: 899972-67-9
M. Wt: 337.383
InChI Key: UOZYFXZMLGJXOX-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound built upon the 5-amino-1,2,3-triazole-4-carboxamide (ATC) core scaffold, which is recognized in medicinal chemistry research for its potential in infectious disease therapeutics. The ATC scaffold has been identified as a promising hit series in phenotypic screens for novel anti-parasitic agents, showing significant activity against Trypanosoma cruzi , the causative agent of Chagas' disease . Optimization of this core structure has been pursued to improve potency, metabolic stability, and oral exposure . Furthermore, closely related 1,2,3-triazole-4-carboxamide analogues have demonstrated potential in disarming the bacterial SOS response, a pathway implicated in the development of antibiotic resistance . When used as an adjuvant, these inhibitors can suppress the appearance of resistance and re-sensitize bacteria to conventional antibiotics, positioning them as promising DISARMERs (Drugs to Inhibit SOS Activation to Repress Mechanisms Enabling Resistance) . The specific incorporation of the N-(2-ethoxyphenyl) group warrants further investigation to characterize its unique contribution to the compound's bioavailability, selectivity, and overall research value. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-amino-1-benzyl-N-(2-ethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-2-25-15-11-7-6-10-14(15)20-18(24)16-17(19)23(22-21-16)12-13-8-4-3-5-9-13/h3-11H,2,12,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZYFXZMLGJXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-1-benzyl-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H17N5O2
  • Molar Mass : 323.35 g/mol
  • Density : 1.31 g/cm³ (predicted)
  • Melting Point : 180-182 °C
  • pKa : 10.31 (predicted)
  • CAS Number : 361367-40-0

Synthesis

The synthesis of this compound typically involves the coupling of benzyl and ethoxy-substituted phenyl groups with a triazole derivative. The reaction conditions often include the use of palladium catalysts and various coupling agents to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been demonstrated to exhibit significant antiproliferative effects against several cancer cell lines, including:

Cell Line IC50 (µM)
HeLa0.45
A5490.75
HT-290.90

In vitro assays indicated that the compound effectively inhibits cell proliferation by inducing apoptosis through intrinsic pathways, as evidenced by mitochondrial depolarization and caspase activation .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. For instance, it has been tested against various targets related to cancer progression and viral replication:

Target Enzyme IC50 (nM)
SARS-CoV-2 Spike Protein75.98
Omicron Spike Protein74.51

These results suggest that the compound may serve as a lead for antiviral drug development, particularly against emerging viral strains .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Pseudomonas aeruginosa12

These findings indicate that the compound possesses antibacterial properties, which could be beneficial in treating infections caused by resistant strains .

Case Studies

A notable study involved the administration of this compound in a zebrafish model, where it demonstrated significant tumor reduction compared to control groups. This highlights its potential for in vivo applications in cancer therapy .

Another study focused on its mechanism of action, revealing that it disrupts tubulin polymerization, thereby inhibiting cancer cell migration and proliferation. This mechanism is similar to that of established chemotherapeutic agents like colchicine, but with potentially reduced side effects due to its selective activity profile .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold and Substituent Variations

The 5-amino-1H-1,2,3-triazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry due to its hydrogen-bonding capacity and conformational rigidity. Below is a comparative analysis of substituent effects on activity and selectivity:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Biological Target/Activity Key Findings
Target Compound 1-Benzyl, N-(2-ethoxyphenyl) 323.36 Unknown (discontinued) Discontinued due to unspecified issues; ethoxy group may affect metabolic stability .
5-Amino-1-(4-methoxyphenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 1-(4-Methoxyphenyl), N-(4-methoxyphenyl) 353.38 Anticancer (NCI-H522 cells) Exhibited GP = 68.09% growth inhibition; methoxy groups enhance solubility but reduce metabolic resistance .
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 1-(4-Fluorophenyl), N-(2,4-dimethoxyphenyl) 371.37 Anticancer (CNS SNB-75 cells) High activity (GP = -27.30%); fluorophenyl group improves target binding .
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide 1-(Carbamoylmethyl) 211.19 Bacterial SOS response inhibitor Low cytotoxicity; β-turn mimetic structure critical for disrupting LexA cleavage .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1-(4-Chlorophenyl), 5-(CF₃) 305.67 c-Met kinase inhibitor GP = 68.09% in NCI-H522 cells; trifluoromethyl enhances lipophilicity and target affinity .

Pharmacological and Physicochemical Properties

  • Solubility : Methoxy and ethoxy groups enhance aqueous solubility but may increase susceptibility to oxidative metabolism. The target compound’s 2-ethoxyphenyl group could reduce metabolic stability compared to halogenated analogues .
  • Synthetic Accessibility : The target compound’s synthesis likely follows modular routes similar to those used for 1-benzyl triazoles (e.g., copper-catalyzed azide-alkyne cycloaddition). However, scalability issues or low yields may contribute to its discontinued status .

Critical Analysis of Substituent Effects

  • Benzyl vs. Aryl Groups : Benzyl-substituted triazoles (e.g., target compound) exhibit moderate activity but face challenges in bioavailability. In contrast, 4-fluorophenyl or 4-chlorophenyl derivatives show improved membrane permeability and target engagement .
  • Ethoxy vs. Methoxy : While ethoxy groups increase steric bulk, methoxy analogues are more metabolically stable. The 2-ethoxy position in the target compound may hinder binding compared to para-substituted methoxy derivatives .

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